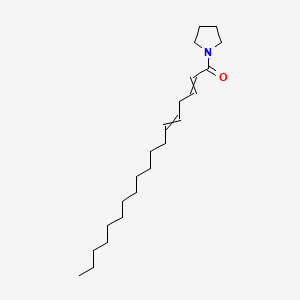
1,2-Propanediol, 3-chloro-, phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Propanediol, 3-chloro-, phosphate: is a chemical compound with the molecular formula C₃H₇ClO₂. It is also known by various other names such as α-Chlorohydrin, Glycerin α-monochlorhydrin, and Glycerol 3-chlorohydrin . This compound is a colorless to pale yellow hygroscopic liquid that is denser than water and has a sweetish taste . It is used in various industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: 1,2-Propanediol, 3-chloro-, phosphate can be synthesized through the reaction of glycerol with hydrochloric acid. The reaction involves the substitution of a hydroxyl group in glycerol with a chlorine atom, resulting in the formation of 3-chloro-1,2-propanediol . Another method involves the hydrolysis of epichlorohydrin in the presence of dilute sulfuric acid, followed by distillation to obtain the final product .
Industrial Production Methods: The industrial production of this compound typically involves the use of glycerol and hydrochloric acid. The reaction is carried out under controlled conditions to ensure the efficient conversion of glycerol to the desired product. The process may also involve purification steps such as distillation to obtain a high-purity product .
化学反应分析
Types of Reactions: 1,2-Propanediol, 3-chloro-, phosphate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be substituted by other nucleophiles such as hydroxide ions, resulting in the formation of different derivatives.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Major Products:
Nucleophilic Substitution: Products include various substituted derivatives depending on the nucleophile used.
Oxidation: Products include aldehydes and carboxylic acids.
科学研究应用
1,2-Propanediol, 3-chloro-, phosphate has several scientific research applications, including:
作用机制
The mechanism of action of 1,2-Propanediol, 3-chloro-, phosphate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting various metabolic pathways. It can also interact with cellular components, leading to changes in cellular functions and processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
1,2-Propanediol:
1,3-Propanediol: Another diol with a different arrangement of hydroxyl groups, leading to different chemical properties and applications.
Uniqueness: 1,2-Propanediol, 3-chloro-, phosphate is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and properties. This makes it suitable for specific applications where other similar compounds may not be effective .
属性
CAS 编号 |
56729-01-2 |
|---|---|
分子式 |
C3H10ClO6P |
分子量 |
208.53 g/mol |
IUPAC 名称 |
3-chloropropane-1,2-diol;phosphoric acid |
InChI |
InChI=1S/C3H7ClO2.H3O4P/c4-1-3(6)2-5;1-5(2,3)4/h3,5-6H,1-2H2;(H3,1,2,3,4) |
InChI 键 |
GUGYAJQIQPZZBD-UHFFFAOYSA-N |
规范 SMILES |
C(C(CCl)O)O.OP(=O)(O)O |
物理描述 |
Liquid; Other Solid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


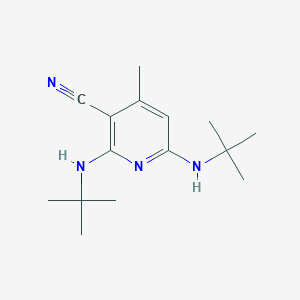
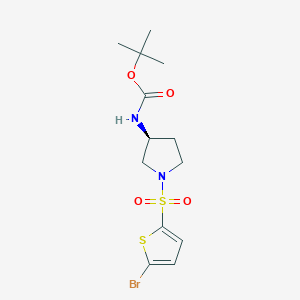
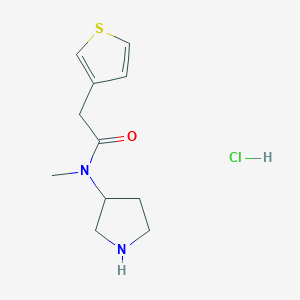
![11H-[1,3,5]triazepino[3,2-a]benzimidazole](/img/structure/B13977991.png)
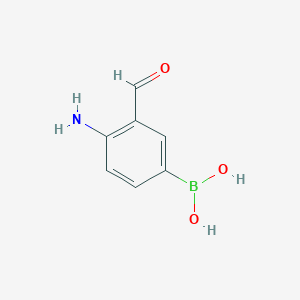


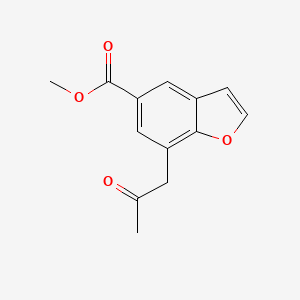
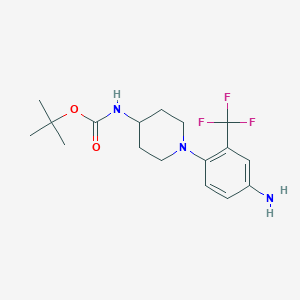
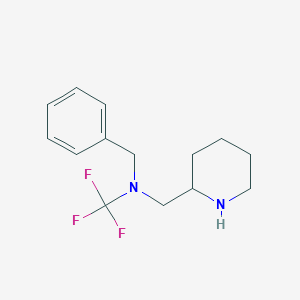
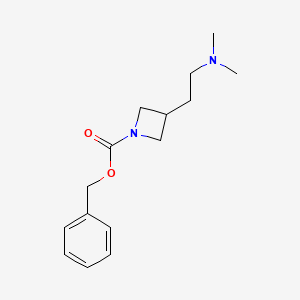
![4-(5-Hydroxymethyl-[1,3,4]oxadiazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13978050.png)
